tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a pyridine sulfonamide group, and a tert-butyl ester group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with pyridine-5-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative. Subsequently, the tert-butyl ester group can be introduced through esterification using tert-butanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, reducing the time and cost associated with batch reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or the piperidine core.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at the piperidine or pyridine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in chemical synthesis or biological studies.
Scientific Research Applications
Tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways would vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidine core but may have different substituents or functional groups.
Pyridine sulfonamides: : These compounds contain the pyridine sulfonamide group but differ in the rest of their structure.
Tert-butyl esters: : These compounds feature the tert-butyl ester group but have different core structures.
The uniqueness of This compound lies in its combination of the piperidine ring, pyridine sulfonamide group, and tert-butyl ester group, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(pyridin-3-ylsulfonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-12(7-10-18)17-23(20,21)13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPGXEVLTCJZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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